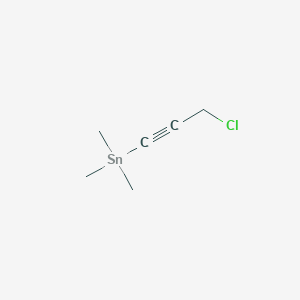
(3-Chloroprop-1-yn-1-yl)(trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloroprop-1-yn-1-yl)(trimethyl)stannane is an organotin compound with the molecular formula C_6H_11ClSn. This compound is characterized by the presence of a trimethylstannane group attached to a 3-chloroprop-1-yn-1-yl moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroprop-1-yn-1-yl)(trimethyl)stannane typically involves the reaction of trimethyltin chloride with 3-chloroprop-1-yne. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the alkyne, allowing it to react with the trimethyltin chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the toxic nature of organotin compounds.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloroprop-1-yn-1-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Coupling Reactions: The alkyne moiety can participate in coupling reactions such as Sonogashira coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (for halogen exchange) and organolithium reagents.
Coupling Reactions: Palladium catalysts and copper(I) iodide are typically used in Sonogashira coupling reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and lithium aluminum hydride (for reduction) can be used.
Major Products Formed
Substitution Reactions: Products include various organotin compounds with different substituents.
Coupling Reactions: Products include conjugated alkynes and other complex organic molecules.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
(3-Chloroprop-1-yn-1-yl)(trimethyl)stannane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various organic reactions, including polymerization and coupling reactions.
Material Science: Used in the preparation of organotin-based materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of (3-Chloroprop-1-yn-1-yl)(trimethyl)stannane involves its interaction with various molecular targets. The trimethylstannane group can coordinate with metal centers, facilitating catalytic reactions. The alkyne moiety can participate in π-π interactions and undergo addition reactions. The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorotrimethylstannane: Similar structure but lacks the alkyne moiety.
Propargyl Chloride: Contains the alkyne moiety but lacks the trimethylstannane group.
Uniqueness
(3-Chloroprop-1-yn-1-yl)(trimethyl)stannane is unique due to the presence of both the trimethylstannane group and the 3-chloroprop-1-yn-1-yl moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and catalysis.
Eigenschaften
CAS-Nummer |
69165-98-6 |
|---|---|
Molekularformel |
C6H11ClSn |
Molekulargewicht |
237.31 g/mol |
IUPAC-Name |
3-chloroprop-1-ynyl(trimethyl)stannane |
InChI |
InChI=1S/C3H2Cl.3CH3.Sn/c1-2-3-4;;;;/h3H2;3*1H3; |
InChI-Schlüssel |
ZCZGXFYLNXDCFB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C#CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


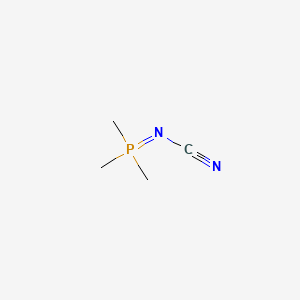
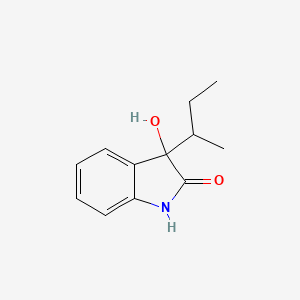
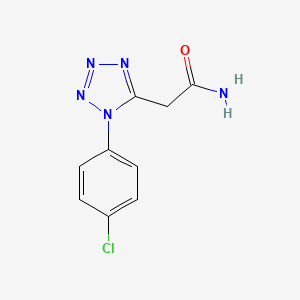

![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)
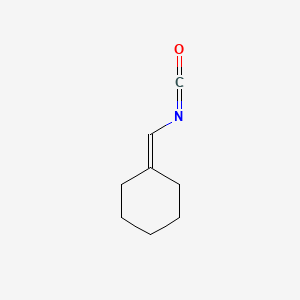
![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)

![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)




![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
